molecular formula C5H10ClN3O B2833950 3-methoxy-1-methyl-1H-pyrazol-4-amine hydrochloride CAS No. 1431962-46-7

3-methoxy-1-methyl-1H-pyrazol-4-amine hydrochloride

Cat. No. B2833950
M. Wt: 163.61
InChI Key: HDFWTOTVKOCCJD-UHFFFAOYSA-N
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Description

3-methoxy-1-methyl-1H-pyrazol-4-amine hydrochloride is a chemical compound with the CAS Number: 1431962-46-7 . It has a molecular weight of 163.61 . The compound is a powder in physical form .


Molecular Structure Analysis

The InChI code for 3-methoxy-1-methyl-1H-pyrazol-4-amine hydrochloride is 1S/C5H9N3O.ClH/c1-8-3-4(6)5(7-8)9-2;/h3H,6H2,1-2H3;1H . This indicates that the compound has a pyrazole ring with a methoxy group and a methyl group attached to it.


Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving 3-methoxy-1-methyl-1H-pyrazol-4-amine hydrochloride. Pyrazole compounds are known to participate in a variety of chemical reactions due to their versatile structure .


Physical And Chemical Properties Analysis

The compound is a powder in physical form . It has a molecular weight of 163.61 . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Antimicrobial and Anticoccidial Activity

3-Methoxy-1-methyl-1H-pyrazol-4-amine hydrochloride demonstrates significant antimicrobial and anticoccidial activities. Georgiadis (1976) explored compounds structurally related to 3-methoxy-1-methyl-1H-pyrazol-4-amine hydrochloride, noting their efficacy as coccidiostats and antimicrobials. Particularly notable is the compound's in vitro activity against various microbes and its potent effect when used as a coccidiostat in chickens, providing total protection against Eimeria tenella (Georgiadis, 1976).

Synthesis and Structural Analysis

The synthesis and structural analysis of compounds structurally similar to 3-methoxy-1-methyl-1H-pyrazol-4-amine hydrochloride have been a focus of several studies. For instance, Bawa, Ahmad, and Kumar (2009) described the synthesis of a related compound through reductive amination, highlighting the utility of such compounds in developing biologically active molecules and pharmaceutical intermediates (Bawa, Ahmad, & Kumar, 2009). Becerra, Rojas, and Castillo (2021) reported an efficient synthesis method for a compound with structural similarities, emphasizing its potential in the development of valuable pyrazole derivatives (Becerra, Rojas, & Castillo, 2021).

Antitumor, Antifungal, and Antibacterial Activity

Compounds related to 3-methoxy-1-methyl-1H-pyrazol-4-amine hydrochloride have shown promising antitumor, antifungal, and antibacterial activities. Titi et al. (2020) synthesized pyrazole derivatives and confirmed their biological activity against breast cancer and various microbes, highlighting the pharmacophore sites responsible for these activities (Titi et al., 2020).

Corrosion Inhibition

The corrosion inhibition properties of pyrazole derivatives, which include compounds similar to 3-methoxy-1-methyl-1H-pyrazol-4-amine hydrochloride, have been studied. Chetouani et al. (2005) demonstrated the efficacy of certain pyrazole compounds as corrosion inhibitors for pure iron in acidic media, suggesting potential applications in material protection and preservation (Chetouani, Hammouti, Benhadda, & Daoudi, 2005).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

3-methoxy-1-methylpyrazol-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O.ClH/c1-8-3-4(6)5(7-8)9-2;/h3H,6H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDFWTOTVKOCCJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methoxy-1-methyl-1H-pyrazol-4-amine hydrochloride

CAS RN

1431962-46-7
Record name 3-methoxy-1-methyl-1H-pyrazol-4-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
2
Citations
S Planken, DC Behenna, SK Nair… - Journal of Medicinal …, 2017 - ACS Publications
… A suspension of 6-chloro-2-fluoro-9H-purine (5.49 g, 31.8 mmol, 1.00 equiv), 3-methoxy-1-methyl-1H-pyrazol-4-amine hydrochloride (6.60 g, 40.34 mmol, 1.26 equiv), and N,N-…
Number of citations: 78 pubs.acs.org
H Patel, R Pawara, A Ansari, S Surana - European journal of medicinal …, 2017 - Elsevier
… A suspension of 6-chloro-2-fluoro-9H-purine (40), 3-methoxy-1-methyl-1H-pyrazol-4-amine hydrochloride (41) and N,N-diisopropylethylamine in DMSO was stirred at ambient …
Number of citations: 138 www.sciencedirect.com

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